Panosialin A

Description

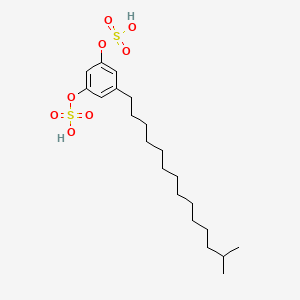

Panosialin A is a microbial-derived enzyme inhibitor first isolated from Streptomyces pseudoverticillus and Streptomyces rimosus forma panosialinus . Its chemical structure comprises a 5-alkylbenzene-1,3-disulfonic acid backbone, with variations in alkyl chain length (e.g., iso-pentadecyl, iso-hexadecyl) contributing to its structural diversity . This compound exhibits broad-spectrum inhibitory activity against enzymes such as viral sialidases, trypsin, chymotrypsin, and pepsin, acting via polyanionic interactions in aqueous solutions .

Properties

Molecular Formula |

C21H36O8S2 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[3-(13-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C21H36O8S2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27) |

InChI Key |

NGWLEVXPPLCHNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis Conditions

Derivative Synthesis for Characterization

- Methylation : Treating Compound II with diazomethane produces 5-isopentadecyl-1,3-dimethoxybenzene. Nuclear magnetic resonance (NMR) analysis reveals two O-methyl signals (δ 3.75–3.85 ppm) and aromatic protons (δ 6.25–6.35 ppm).

- Acetylation : Reaction with acetic anhydride yields 5-isopentadecyl-1,3-diacetoxybenzene, with acetyl methyl signals at δ 2.25–2.35 ppm.

Chemical Synthesis of this compound and Homologs

While microbial fermentation remains the primary source, synthetic routes have been developed for this compound and its alkyl homologs.

Synthesis of 5-Alkylresorcinol Precursors

Sulfation Reaction

The resorcinol intermediate is sulfated using sulfur trioxide-pyridine complex in anhydrous dichloromethane:

$$

\text{5-isopentadecylresorcinol} + 2\ \text{SO}_3\text{-pyridine} \rightarrow \text{this compound} + 2\ \text{pyridine}

$$

Analytical Characterization

Spectroscopic Data

| Parameter | This compound | 5-Isopentadecylresorcinol |

|---|---|---|

| IR (cm⁻¹) | 1,250 (S=O), 1,050 (S-O) | 3,400 (OH), 1,600 (C=C aromatic) |

| ¹H NMR (δ, ppm) | 6.45 (s, 2H, H-2,6), 1.20 (m, alkyl) | 6.25 (s, 2H, H-2,6), 1.15 (m, alkyl) |

| ¹³C NMR (δ, ppm) | 150.2 (C-1,3), 121.5 (C-4,5) | 155.8 (C-1,3), 116.4 (C-4,5) |

Chemical Reactions Analysis

Panosialin A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Panosialin A has several scientific research applications:

Mechanism of Action

Panosialin A exerts its effects by inhibiting the activity of α1,3-fucosyltransferase, an enzyme involved in the biosynthesis of selectin ligands. By inhibiting this enzyme, this compound suppresses the expression of selectin ligands on cells, thereby inhibiting cell adhesion to selectin molecules . This mechanism is particularly relevant in the context of immune response and inflammation, where selectin-mediated cell adhesion plays a crucial role .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Enzyme Inhibition Dynamics: this compound requires pre-incubation with enzymes to exert inhibition, unlike polysaccharide sulfates, which remain effective post-substrate binding .

- Structural Heterogeneity: The mixture of alkyl chain lengths in this compound enhances adaptability to diverse enzyme active sites but complicates purity standardization .

- In Vivo Potential: this compound’s sodium salt shows stability in physiological conditions, supporting its development as an injectable antiviral agent .

Q & A

Q. How can researchers ensure ethical rigor when sourcing microbial strains for this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.